molecular formula C12H14O5 B7997574 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B7997574
M. Wt: 238.24 g/mol
InChI Key: PODYKCAMIWHVRX-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 1,3-dioxolane-protected methoxy group at the 2-position and a methoxy substituent at the 3-position of the aromatic ring (Fig. 1). The 1,3-dioxolane moiety acts as a cyclic acetal, enhancing the compound’s stability under basic conditions while remaining acid-labile, a characteristic critical for its role as a synthetic intermediate in organic chemistry .

The compound (CAS: 898760-72-0) has been discontinued commercially, likely due to challenges in synthesis scalability or niche applications . Its structure suggests utility in protecting aldehyde or hydroxyl groups during multi-step syntheses, particularly in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-(1,3-dioxolan-2-ylmethoxy)-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-14-10-4-2-3-9(7-13)12(10)17-8-11-15-5-6-16-11/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODYKCAMIWHVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2OCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the formation of the dioxolane ring. One common method is the reaction of 1,3-propanediol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The resulting dioxolane compound is then further modified to introduce the methoxy and benzaldehyde groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: : The benzaldehyde group can be oxidized to form benzoic acid.

  • Reduction: : The compound can be reduced to form the corresponding alcohol.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Benzoic acid

  • Reduction: : 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzyl alcohol

  • Substitution: : Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential use in drug development due to its unique structure and reactivity.

  • Industry: : Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Ether/Acetal Substituents

Key Compounds :

2-(4-Nitrobezoxy)-3-methoxybenzaldehyde (from ): Features a nitrobezoxy group instead of the dioxolane-methoxy substituent. The nitro group (electron-withdrawing) increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions compared to the electron-rich dioxolane analogue .

2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde (CAS: 52803-62-0): Substitutes the dioxolane with a chlorophenyl-methoxy group.

Table 1. Structural and Functional Comparison

Compound Key Features Reactivity/Stability Applications Reference
2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde Cyclic acetal (acid-labile), electron-rich aldehyde Moderate stability; prone to acid hydrolysis Organic synthesis intermediate
2-(4-Nitrobezoxy)-3-methoxybenzaldehyde Linear nitrobezoxy group (electron-withdrawing) High aldehyde reactivity; stable under basic conditions Pharmaceuticals, agrochemicals
2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde Chlorophenyl-methoxy (lipophilic) High thermal stability; resistant to hydrolysis Polymer additives, surfactants

Cyclic vs. Linear Acetal/Ether Derivatives

The dioxolane group in the target compound contrasts with linear acetals or ethers seen in biofuel research. For example, (5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM), derived from 5-hydroxymethylfurfural (HMF), shares a cyclic acetal but replaces the benzaldehyde with a furan-hydroxymethyl group (). DFM’s furan ring offers reduced aromaticity, making it more suitable as a biofuel additive due to lower combustion pollutants .

Key Differences :

  • Stability : Benzaldehyde derivatives (e.g., target compound) are more thermally stable than furan-based analogues like DFM.
  • Reactivity : The aldehyde group in the target compound enables condensation reactions, whereas DFM’s hydroxymethyl group favors etherification or esterification .

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., methoxy, dioxolane) : Increase electron density on the aromatic ring, reducing oxidation susceptibility but slowing electrophilic substitution.
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Enhance aldehyde reactivity and compound polarity, influencing solubility in polar solvents .

Biological Activity

The compound 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a benzaldehyde moiety linked to a 1,3-dioxolane ring, which may contribute to its reactivity and biological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the reaction of methoxybenzaldehyde with a suitable dioxolane derivative. The process typically requires an acid catalyst to facilitate the formation of the dioxolane structure. The reaction conditions and catalysts can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research has indicated that compounds containing 1,3-dioxolane structures exhibit significant antimicrobial activities. A study highlighted that various 1,3-dioxolanes demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . Specifically, derivatives similar to this compound have shown promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundTarget OrganismActivity (MIC µg/mL)
Compound AStaphylococcus aureus625–1250
Compound BPseudomonas aeruginosa<500
Compound CCandida albicans<100

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways. The aldehyde group may participate in nucleophilic addition reactions with cellular components, leading to cell disruption or death.

Case Studies

A series of studies have focused on synthesizing and testing various dioxolane derivatives for their biological activities. One notable study synthesized several new dioxolanes and evaluated their antibacterial and antifungal properties. The results indicated that most compounds exhibited excellent antifungal activity against C. albicans, while some were effective against S. aureus and other bacteria .

Table 2: Summary of Biological Activity Findings

Study ReferenceCompounds TestedKey Findings
New chiral and racemic 1,3-dioxolanesSignificant antibacterial activity against multiple strains
Various dioxolane derivativesHigh antifungal efficacy against C. albicans

Research Findings

  • Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Antifungal Activity : The compound has demonstrated significant antifungal properties, particularly against yeast strains like Candida albicans, suggesting potential therapeutic applications in treating fungal infections.
  • Pharmacological Potential : Given its structural characteristics, this compound may serve as a lead structure for developing new antimicrobial agents or could be modified to enhance its biological efficacy.

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